molecular formula C12H17Cl2N B4550953 [3-(4-chlorophenyl)prop-2-en-1-yl]isopropylamine hydrochloride

[3-(4-chlorophenyl)prop-2-en-1-yl]isopropylamine hydrochloride

Cat. No.: B4550953
M. Wt: 246.17 g/mol
InChI Key: CUQUOLABVLJKEO-BJILWQEISA-N
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Description

[3-(4-chlorophenyl)prop-2-en-1-yl]isopropylamine hydrochloride is a useful research compound. Its molecular formula is C12H17Cl2N and its molecular weight is 246.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.0738049 g/mol and the complexity rating of the compound is 169. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

A notable application in medicinal chemistry involves the discovery and characterization of nonpeptidic agonists for the GPR14/urotensin-II receptor. This research has identified compounds such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride as potent agonists, offering insights into drug development for cardiovascular diseases and other conditions associated with this receptor (Croston et al., 2002). The selectivity and drug-like properties of these compounds position them as valuable pharmacological tools and potential therapeutic leads.

Organic Synthesis and Characterization

In the domain of organic synthesis, research has focused on the preparation and antibacterial study of novel compounds featuring the 3-(4-chlorophenyl) motif. These studies have yielded new heterocyclic compounds with promising antibacterial activity, highlighting the role of structural characterization and synthesis in developing novel antimicrobials (Mehta, 2016).

Another significant contribution is the synthesis and biological activity evaluation of 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles, demonstrating the compound's antitubercular and antimicrobial properties. This research illustrates the potential of these compounds in addressing various infectious diseases (Popat et al., 2004).

Environmental Science

From an environmental perspective, studies on the degradation of chlorotriazine pesticides by sulfate radicals offer insights into the removal of persistent organic pollutants from water. The research underscores the efficacy of sulfate radicals in degrading atrazine, propazine, and terbuthylazine, presenting an advanced oxidation process for water treatment (Lutze et al., 2015).

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-propan-2-ylprop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN.ClH/c1-10(2)14-9-3-4-11-5-7-12(13)8-6-11;/h3-8,10,14H,9H2,1-2H3;1H/b4-3+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQUOLABVLJKEO-BJILWQEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC=CC1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC/C=C/C1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(4-chlorophenyl)prop-2-en-1-yl]isopropylamine hydrochloride
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[3-(4-chlorophenyl)prop-2-en-1-yl]isopropylamine hydrochloride
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[3-(4-chlorophenyl)prop-2-en-1-yl]isopropylamine hydrochloride
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[3-(4-chlorophenyl)prop-2-en-1-yl]isopropylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.